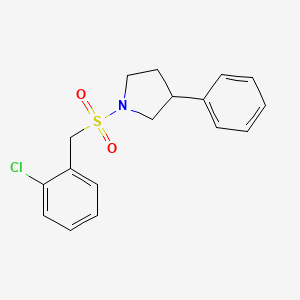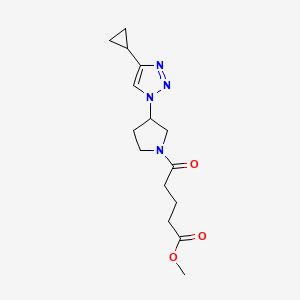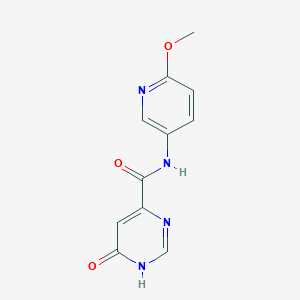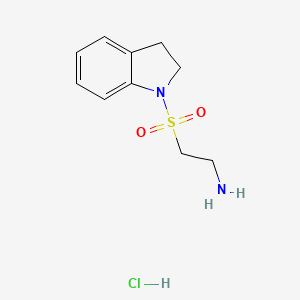
(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide is a chemical compound that features a fluoropyridine moiety attached to a phenylethenesulfonamide group
Wissenschaftliche Forschungsanwendungen
(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Wirkmechanismus
Target of Action
The primary target of (E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide is the SARS-CoV-2 main protease (Mpro) . Mpro is a key enzyme in the life cycle of the SARS-CoV-2 virus, which is responsible for processing the polyproteins that are translated from the viral RNA . It has a high degree of conservation among coronaviruses, making it an ideal target for broad-spectrum antiviral drug development .
Mode of Action
This compound interacts with Mpro by forming a covalent bond with the key catalytic residue Cys145 of Mpro . This effectively “locks” the active site of the protease, inhibiting its ability to process the viral polyproteins and thus halting the replication of the virus . The compound is a reversible covalent inhibitor, as evidenced by the presence of a free state of the Cys145 residue in the crystal structure .
Biochemical Pathways
Upon entry into the host cell, the SARS-CoV-2 virus first synthesizes two long replicase polyproteins, pp1a and pp1ab . These polyproteins are then precisely cleaved by Mpro to assemble the transcription replication complex, initiating viral replication . By inhibiting Mpro, this compound disrupts this pathway, effectively stopping the replication of the virus .
Pharmacokinetics
It is noted that the compound can be administered orally , suggesting good bioavailability
Result of Action
The inhibition of Mpro by this compound results in the cessation of viral replication within the host cell . This leads to a reduction in the spread of the virus within the body, thereby mitigating the effects of the infection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide typically involves the following steps:
Formation of the Fluoropyridine Intermediate: The starting material, 5-fluoropyridine, undergoes a halogenation reaction to introduce the fluorine atom at the desired position.
Coupling Reaction: The fluoropyridine intermediate is then coupled with a phenylethenesulfonamide precursor using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is carried out under an inert atmosphere with a base like potassium carbonate and a solvent such as dimethylformamide.
Purification: The final product is purified using column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents at the fluoropyridine ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N-(5-Chloropyridin-2-YL)-2-phenylethenesulfonamide
- (E)-N-(5-Bromopyridin-2-YL)-2-phenylethenesulfonamide
- (E)-N-(5-Methylpyridin-2-YL)-2-phenylethenesulfonamide
Uniqueness
(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to target proteins compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s electronic properties, making it a valuable scaffold in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
(E)-N-(5-fluoropyridin-2-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c14-12-6-7-13(15-10-12)16-19(17,18)9-8-11-4-2-1-3-5-11/h1-10H,(H,15,16)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYPTXICRRAKAV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2844788.png)
![6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![3-[2-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2844791.png)
![2-{[3-bromo-4-(trifluoromethyl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2844793.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline](/img/structure/B2844795.png)
![1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2844796.png)





methanone dihydrochloride](/img/structure/B2844807.png)
![5-(3-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2844809.png)
![N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2844810.png)
